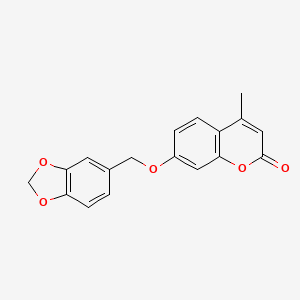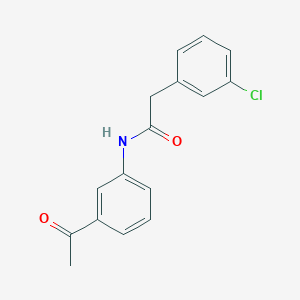![molecular formula C17H20N2O4 B5407880 7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol](/img/structure/B5407880.png)
7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as quinolone carboxamide and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol has been used in various scientific research applications. One of the main applications is in the field of medicine, where it has been found to have potential anti-cancer and anti-microbial properties. In addition, this compound has been used in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of bacteria by interfering with their DNA replication.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation, improve insulin sensitivity, and enhance liver function. In addition, it has been found to have antioxidant properties, which can help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol in lab experiments is its potential applications in various fields. However, one of the limitations is that it may not be suitable for certain experiments due to its chemical properties and interactions with other compounds.
Direcciones Futuras
There are several future directions for the research and development of 7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol. One of the main directions is to further explore its potential applications in medicine, particularly in the development of new drugs for the treatment of cancer and infectious diseases. In addition, more research is needed to understand its mechanism of action and interactions with other compounds. Finally, the synthesis of new derivatives of this compound may lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, particularly in medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for various applications.
Métodos De Síntesis
The synthesis of 7-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]carbonyl}-8-quinolinol has been achieved using different methods. One of the most common methods is the reaction of 8-hydroxyquinoline with 4-chloromethyl-1-azepane in the presence of a base such as potassium carbonate. This method produces the desired compound in good yields and purity.
Propiedades
IUPAC Name |
[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-(8-hydroxyquinolin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-11-17(23)6-2-9-19(10-7-17)16(22)13-5-4-12-3-1-8-18-14(12)15(13)21/h1,3-5,8,20-21,23H,2,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPUGBDOOXFWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=C(C3=C(C=CC=N3)C=C2)O)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S*,5S*)-5-{[(4-fluorophenyl)amino]carbonyl}-1-(3-methylbenzyl)-3-piperidinecarboxylic acid](/img/structure/B5407800.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(ethylamino)-1-methyl-2-oxoethyl]isoxazole-3-carboxamide](/img/structure/B5407811.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B5407818.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5407826.png)
![8-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5407836.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B5407838.png)

![2-[1-(5-chloro-2-propoxybenzyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407855.png)

![4-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5407864.png)
![1-iodo-3-methoxy-2-[(4-methylbenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B5407887.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407891.png)
![isobutyl 2-[(2-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5407906.png)
